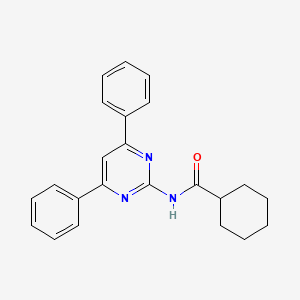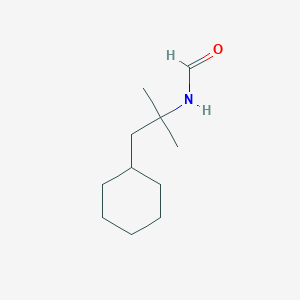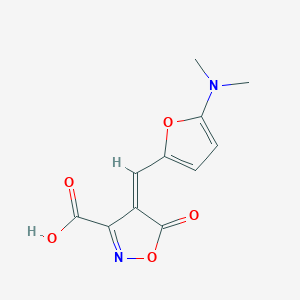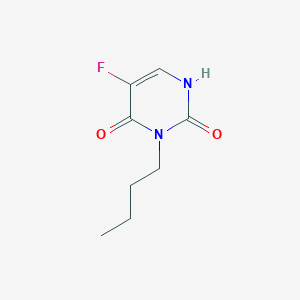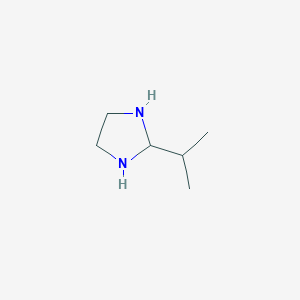
2-Isopropylimidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropylimidazolidine is a heterocyclic organic compound with the molecular formula C6H14N2 It belongs to the class of imidazolidines, which are five-membered rings containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylimidazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropylamine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal salt, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and advanced purification techniques like distillation and crystallization.
化学反応の分析
Types of Reactions: 2-Isopropylimidazolidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are employed under controlled temperatures and solvent conditions.
Major Products: The major products formed from these reactions include imidazolidinones, amine derivatives, and various substituted imidazolidines, depending on the specific reagents and conditions used.
科学的研究の応用
2-Isopropylimidazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use as an antimicrobial and antiviral agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain polymerization reactions.
作用機序
The mechanism by which 2-Isopropylimidazolidine exerts its effects is primarily through its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes. Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting or modifying their activity.
類似化合物との比較
Imidazolidine: The parent compound without the isopropyl group.
Imidazole: A related five-membered ring with two nitrogen atoms but differing in the position of the nitrogen atoms.
Pyrrolidine: A similar five-membered ring but with only one nitrogen atom.
Uniqueness: 2-Isopropylimidazolidine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This substitution can enhance its stability and modify its interaction with other molecules, making it a valuable compound in various applications.
特性
CAS番号 |
41801-99-4 |
|---|---|
分子式 |
C6H14N2 |
分子量 |
114.19 g/mol |
IUPAC名 |
2-propan-2-ylimidazolidine |
InChI |
InChI=1S/C6H14N2/c1-5(2)6-7-3-4-8-6/h5-8H,3-4H2,1-2H3 |
InChIキー |
LQNJNYJJUZFGPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1NCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


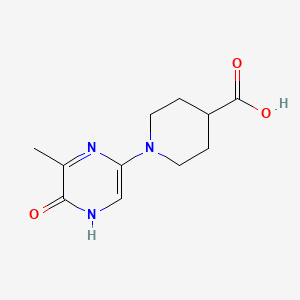
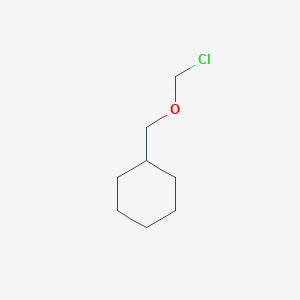
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)
